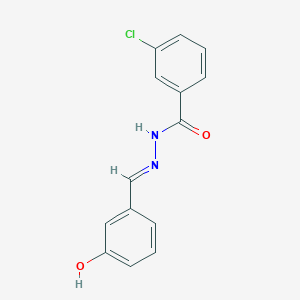
3-chloro-N'-(3-hydroxybenzylidene)benzohydrazide
描述
3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a chloro group at the 3-position and a hydroxybenzylidene group at the N’ position of the benzohydrazide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3-chlorobenzohydrazide and 3-hydroxybenzaldehyde.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and dried to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-N’-(3-formylbenzylidene)benzohydrazide.
Reduction: Formation of 3-chloro-N’-(3-hydroxybenzyl)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for lysine-specific histone demethylase 1A (LSD1), which is involved in epigenetic regulation.
Medicine: Explored for its anticancer properties, as it can induce cell proliferation arrest in various cancer cell lines by impairing iron metabolism and modulating chromatin structure.
作用机制
The mechanism of action of 3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can alter the epigenetic landscape of cells, leading to changes in gene expression. Additionally, its ability to chelate iron disrupts iron-dependent metabolic processes, contributing to its antiproliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with the hydroxy group at the 2-position.
3-chloro-N’-(4-hydroxybenzylidene)benzohydrazide: Similar structure but with the hydroxy group at the 4-position.
N’-(3-hydroxybenzylidene)benzohydrazide: Lacks the chloro group.
Uniqueness
3-chloro-N’-(3-hydroxybenzylidene)benzohydrazide is unique due to the specific positioning of the chloro and hydroxybenzylidene groups, which confer distinct chemical reactivity and biological activity. Its dual role as an LSD1 inhibitor and iron chelator makes it particularly valuable in anticancer research.
属性
IUPAC Name |
3-chloro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJKHDNRMSFQN-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B3839826.png)
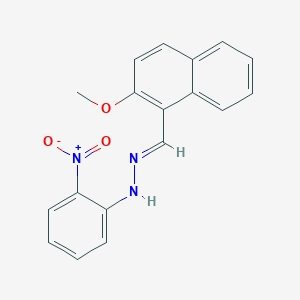
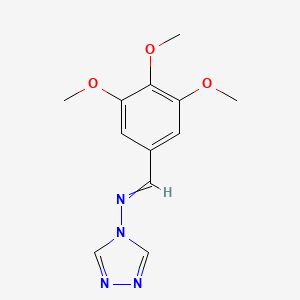
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dihydroxybenzohydrazide](/img/structure/B3839858.png)
![(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3839865.png)
![N-cyclopropyl-3-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3839871.png)
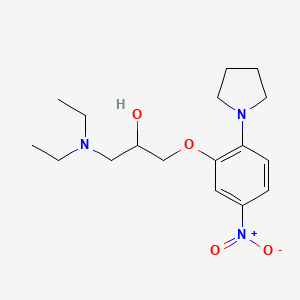
![4-bromo-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline](/img/structure/B3839882.png)
![N-[(Z)-benzylideneamino]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B3839894.png)
![4-[N'-(3-Chloro-benzoyl)-hydrazino]-4-oxo-butyric acid](/img/structure/B3839914.png)
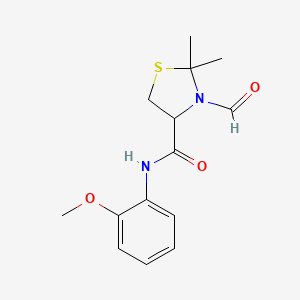
![3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B3839919.png)
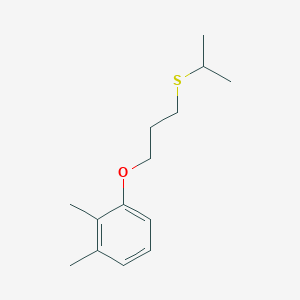
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione](/img/structure/B3839930.png)
